molecular formula C21H25N3O2 B14954453 N-({1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide

N-({1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide

Cat. No.: B14954453
M. Wt: 351.4 g/mol
InChI Key: UJXWNRXXQRLCOX-UHFFFAOYSA-N
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Description

N-({1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound features a benzodiazole core, which is a common motif in many biologically active molecules, and a phenoxyethyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: This step involves the cyclization of an appropriate o-phenylenediamine derivative with a carboxylic acid or its derivative under acidic conditions.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group is introduced via an alkylation reaction using a suitable alkyl halide in the presence of a base.

    Introduction of the Acetamide Group: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-({1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-({1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-({1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl group may facilitate binding to hydrophobic pockets, while the benzodiazole core can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2,6-Dimethylphenoxy)ethyl)acetamide
  • N-(2-{1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide
  • N-(1-{1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide

Uniqueness

N-({1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide is unique due to its specific combination of a benzodiazole core and a phenoxyethyl group This combination imparts distinct chemical and biological properties that are not observed in other similar compounds

Properties

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-[[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]methyl]-N-methylacetamide

InChI

InChI=1S/C21H25N3O2/c1-15-8-7-9-16(2)21(15)26-13-12-24-19-11-6-5-10-18(19)22-20(24)14-23(4)17(3)25/h5-11H,12-14H2,1-4H3

InChI Key

UJXWNRXXQRLCOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C

Origin of Product

United States

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